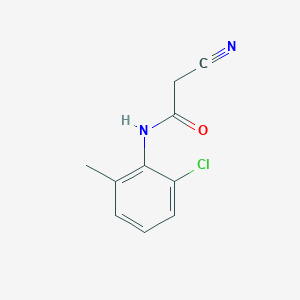

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

Description

Properties

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-3-2-4-8(11)10(7)13-9(14)5-6-12/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCJKAFQBNQMBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308040 | |

| Record name | N-(2-chloro-6-methylphenyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87165-28-4 | |

| Record name | NSC201563 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-chloro-6-methylphenyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide typically involves the reaction of 2-chloro-6-methylaniline with cyanoacetic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-chloro-6-methylaniline} + \text{cyanoacetic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of this compound oxides.

Reduction: Formation of N-(2-chloro-6-methylphenyl)-2-aminoacetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide serves as a critical intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, including:

- Oxidation: Leading to the formation of oxidized derivatives.

- Reduction: Resulting in the formation of amino derivatives where the cyano group is converted to an amine.

- Substitution Reactions: Where the chlorine atom can be replaced by other functional groups, facilitating the creation of a range of substituted derivatives.

Biological Applications

Antimicrobial and Anticancer Properties

Research has highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity: The compound has shown effectiveness against various pathogens:

- Gram-positive bacteria: Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Gram-negative bacteria: Less effective against Escherichia coli.

- Fungi: Moderately effective against Candida albicans.

The compound's lipophilicity enhances its ability to penetrate cell membranes, contributing to its antimicrobial effectiveness .

- Anticancer Research: this compound is being investigated for its potential as a therapeutic agent in cancer treatment. It is part of studies aiming to develop small molecule inhibitors targeting specific protein-protein interactions involved in cancer cell proliferation .

Medical Applications

Drug Development

The compound is explored for its role in drug development, particularly as a precursor for synthesizing novel therapeutic agents. Its structural properties allow it to be modified into various analogs with improved pharmacological profiles. For instance, modifications have led to compounds with enhanced selectivity and metabolic stability, making them suitable candidates for further development as anticancer drugs .

Industrial Uses

Specialty Chemicals Production

In industry, this compound is utilized in the production of specialty chemicals. Its reactivity and ability to form diverse derivatives make it valuable for creating tailored chemical products used in various applications, including agricultural chemicals and materials science.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against MRSA; correlation with lipophilicity noted. |

| Study 2 | Anticancer Properties | Investigated as a lead compound for developing small molecule inhibitors targeting cancer-specific pathways. |

| Study 3 | Chemical Synthesis | Explored as an intermediate in synthesizing complex organic compounds with varied functional groups. |

Mechanism of Action

The mechanism of action of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the chloro-methylphenyl group can engage in electrophilic aromatic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Features

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Position : The position of chlorine and methyl groups significantly impacts lipophilicity and bioactivity. For instance, alachlor's 2,6-diethyl and methoxymethyl groups enhance its herbicidal activity by improving membrane permeability .

- Functional Groups: The cyano group in this compound may increase electrophilicity, making it reactive in nucleophilic substitutions, whereas cyanosulfanyl groups (e.g., in ) introduce sulfur-based reactivity .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparisons

Notes:

- Solubility challenges are common in chloroacetamides, often requiring co-solvents for industrial applications .

Biological Activity

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H9ClN2O

- CAS Number : 87165-28-4

- Functional Groups : Contains a cyano group and a chloro-methylphenyl group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways.

- Gene Expression Alteration : The compound may affect transcription and translation processes, leading to changes in gene expression.

These mechanisms suggest a multifaceted role in biological systems, potentially impacting cancer cell proliferation and microbial viability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The specific mechanisms by which it exerts antimicrobial effects include:

- Disruption of bacterial cell wall synthesis.

- Inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, with notable effects observed in hematological malignancies. The following table summarizes key findings from various studies:

Case Studies

-

Study on Anticancer Activity :

- In a study assessing the effects of this compound on MLL-AF9 transformed murine bone marrow cells, the compound exhibited an IC50 value of 0.78 µM. This indicates a potent ability to inhibit cell growth and induce apoptosis through mitochondrial pathways .

- Investigating Antimicrobial Effects :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A two-step approach is commonly employed:

Intermediate Preparation : React 2-chloro-6-methylaniline with cyanoacetic acid using a condensing agent (e.g., DCC or EDCI) under inert conditions (N₂ atmosphere) to minimize side reactions.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.

- Optimization : Adjust molar ratios (1:1.2 aniline:cyanoacetic acid), temperature (60–80°C), and solvent (DMF or THF) to enhance yield (typically 65–75%). Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 3:7) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, cyano group at ~δ 120 ppm in ¹³C).

- HPLC : Reverse-phase C18 column (acetonitrile/water 60:40) with UV detection (λ = 254 nm) assesses purity (>98% ideal).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX suite for refinement (SHELXL for small-molecule structures; resolution <1.2 Å recommended) .

Advanced Research Questions

Q. How do structural modifications at the phenyl or cyano group influence the compound's lipophilicity and pharmacokinetic behavior?

- Methodological Answer :

- Lipophilicity (logP) : Replace the chloro or methyl group on the phenyl ring with electron-withdrawing groups (e.g., -NO₂) to increase logP (measured via reversed-phase TLC or HPLC).

- Pharmacokinetics : Use software like Simulation Plus to predict parameters (Peff, Vd, logBBB). For example, adding a methoxy group at the para position reduces blood-brain barrier permeability (logBBB < -1) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR Models : Train models using descriptors like topological polar surface area (TPSA) and molar refractivity. Data from analogs (e.g., N-(4-substituted phenyl)-2-cyanoacetamides) improve predictive accuracy .

Q. How can discrepancies in reported solubility or bioactivity data for this compound be resolved methodologically?

- Methodological Answer :

Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (e.g., unreacted aniline or cyanoacetic acid byproducts).

Solubility Protocols : Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO) and temperature (25°C ± 1°C). Use shake-flask method with UV quantification.

Bioactivity Reproducibility : Validate assays with positive controls (e.g., known kinase inhibitors for kinase-targeted studies) and replicate under identical cell culture conditions .

Q. What strategies are recommended for resolving crystallographic data inconsistencies during structural refinement?

- Methodological Answer :

- Data Collection : Ensure high-resolution data (<1.0 Å) and completeness (>95%). Use SHELXD for phase solution and SHELXL for refinement.

- Disorder Handling : Model alternate conformations for flexible groups (e.g., methyl or cyano moieties) with restrained occupancy.

- Validation : Cross-check with PLATON or CCDC Mercury to identify unresolved electron density or thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.